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Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

Get Quote

CAS: 4161-23-3 Formula: C₆H₁₃ClO Molecular Weight: 136.62 g/mol Synonyms: 3-

Chloropropyl propyl ether; Propane, 1-chloro-3-propoxy-

Executive Summary
1-Chloro-3-propoxypropane (CPP) is a bifunctional alkylating agent featuring a propyl ether

backbone terminated by a primary chloride. It serves as a critical intermediate in medicinal

chemistry, particularly for introducing propoxy-propyl linkers in structure-activity relationship

(SAR) studies.

Unlike common solvents, public solubility datasets for CPP are sparse. This guide provides a

predictive solubility landscape based on group contribution methods and establishes a

validated experimental protocol (Laser Dynamic Method) for researchers requiring precise

thermodynamic data.

Key Insight: CPP exhibits a "Janus-faced" solubility profile—highly lipophilic due to the dipropyl

ether skeleton, yet sufficiently polar to interact with aprotic polar solvents. Its solubility is

thermodynamically driven by entropy (
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) in non-polar media and enthalpy (

) in polar aprotic systems.

Physicochemical Profile & Predictive Solubility
Before experimental determination, solvent screening should be guided by Hansen Solubility

Parameters (HSP) and lipophilicity descriptors.

Structural Analysis
Lipophilic Domain: Two propyl chains (

and

).

Polar Domain: Ether linkage (

) and terminal Chloride (

).

Hydrogen Bonding: The molecule acts as a weak H-bond acceptor (ether oxygen) but lacks

H-bond donors.

Estimated Properties (Group Contribution Method)
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Property Value (Est.) Implication

LogP (Octanol/Water) 1.9 – 2.1

High affinity for biological

membranes; poor water

solubility.

Boiling Point ~145°C
Low volatility; suitable for high-

temp reflux.

HSP

(Dispersion)

16.0 MPa Compatible with aromatics

(Toluene).

HSP

(Polarity)

6.5 MPa Moderate compatibility with

esters/ketones.

HSP

(H-Bonding)

4.2 MPa Poor compatibility with

water/glycols.

Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and HSP distance (

), the solubility in common organic solvents is categorized below:
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Solvent Class
Representative
Solvents

Predicted Solubility Mechanism

Chlorinated
Dichloromethane,

Chloroform
Miscible

London dispersion

forces & dipole-dipole

alignment.

Aromatic Toluene, Benzene Miscible -interaction with alkyl

chain dispersion.

Polar Aprotic
THF, Ethyl Acetate,

Acetone
High

Dipole interactions;

Ether oxygen

solvation.

Polar Protic Methanol, Ethanol Moderate

Soluble, but positive

deviation from

Raoult's law

(endothermic).

Aqueous Water Insoluble

Hydrophobic effect

dominates;

.

Experimental Protocol: Laser Dynamic Method
For pharmaceutical applications requiring exact mole fraction (

) data, the Laser Dynamic Method (LDM) is the gold standard. It eliminates the subjectivity of
visual inspection and provides precise solid-liquid equilibrium (SLE) data.

Principle
The LDM measures the intensity of a laser beam passing through a solute-solvent mixture.

Dissolution: As temperature rises, the solid dissolves, increasing transmittance.

Nucleation: Upon cooling, the first crystal formation scatters light, causing a sharp drop in

transmittance (the "turbidity point").
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Figure 1: Automated Laser Dynamic Method workflow for determining the solubility of 1-
Chloro-3-propoxypropane.

Step-by-Step Methodology
Preparation: Accurately weigh solvent (

) and solute (

) into a jacketed glass vessel to achieve a specific mole fraction (

).

Setup: Insert a laser source (e.g., He-Ne, 10 mW) and a photodetector on opposite sides of

the vessel. Ensure magnetic stirring is constant (e.g., 400 rpm).

Heating Cycle: Heat the mixture until complete dissolution is observed (transmittance

).

Cooling Cycle: Lower the temperature at a controlled rate (0.1 K/min) to minimize

supercooling.

Detection: The temperature at which transmittance drops significantly (onset of turbidity) is

recorded as

.

Replication: Repeat for mole fractions ranging from 0.01 to 0.50.

Thermodynamic Modeling
To utilize the experimental data for process design (e.g., crystallization or extraction), the data

must be fitted to thermodynamic models.

Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (

) with absolute temperature (
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):

A, B, C: Empirical parameters derived from regression analysis.

Utility: Highly accurate for interpolation between measured temperatures.

Van't Hoff Analysis (Dissolution Thermodynamics)
The dissolution enthalpy (

) and entropy (

) are derived from the slope and intercept of

vs

:

Endothermic (

): Solubility increases with temperature (Typical for CPP in alcohols).

Exothermic (

): Solubility decreases with temperature (Rare for this compound, potentially in specific gas-
expanded liquids).

Application in Organic Synthesis
The solubility profile of CPP dictates the kinetics of nucleophilic substitution reactions.

Solvent Selection Strategy
Finkelstein Reaction (Cl

I): Use Acetone.[1] CPP is soluble, but the NaI reagent is soluble while NaCl precipitates,
driving the equilibrium.

Grignard Formation: Use THF or Diethyl Ether. The ether oxygen of CPP can coordinate with

Mg, but the solvent must stabilize the Grignard reagent. Anhydrous conditions are critical.
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Amination (Linker Synthesis): Use DMF or Acetonitrile. These polar aprotic solvents solvate

the nucleophile (amine) while dissolving the lipophilic CPP, enhancing the

reaction rate.

Reaction Pathway Diagram (DOT)
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Figure 2: Solvent influence on synthetic pathways for 1-Chloro-3-propoxypropane.

Safety & Stability
Peroxide Formation: As an ether, CPP can form explosive peroxides upon prolonged

exposure to air. Test with starch-iodide paper before distillation.

Hydrolysis: Stable in neutral water but hydrolyzes slowly in acidic/basic aqueous media at

high temperatures to form 3-propoxypropan-1-ol.

Handling: Wear nitrile gloves. Alkyl chlorides are potential alkylating agents; handle in a fume

hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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